molecular formula C19H13ClF3N5O2S2 B10965657 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10965657
M. Wt: 499.9 g/mol
InChI Key: OPJADRUASRQZOO-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

Molecular Formula

C19H13ClF3N5O2S2

Molecular Weight

499.9 g/mol

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H13ClF3N5O2S2/c1-7-8(2)32-18(12(7)15(24)29)26-17(30)14-13(20)16-25-9(10-4-3-5-31-10)6-11(19(21,22)23)28(16)27-14/h3-6H,1-2H3,(H2,24,29)(H,26,30)

InChI Key

OPJADRUASRQZOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of aminopyrazoles with various electrophiles such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The reaction conditions often require the use of catalysts like ZnCl₂ or NH₄I, and can be carried out under metal- and solvent-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like K₂S₂O₈, reducing agents like NaBH₄, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzyme active sites, mimicking the interactions of natural substrates. This binding can inhibit enzyme activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-3-CHLORO-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

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